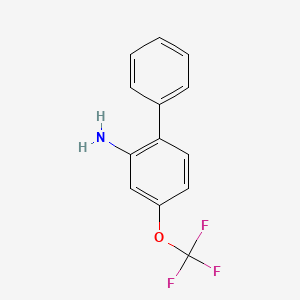

![molecular formula C24H12Na4O12S8 B1472711 4-磺基硫代杯[4]芳烃钠盐 CAS No. 211561-04-5](/img/structure/B1472711.png)

4-磺基硫代杯[4]芳烃钠盐

描述

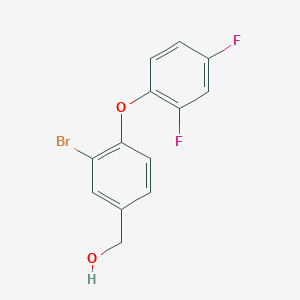

4-Sulfothiacalix4arene Sodium Salt is a cyclic organic compound characterized by its distinct molecular arrangement . It belongs to the calixarene family, a group of macrocyclic structures derived from the condensation of aromatic rings . It is an amphiphilic calix[n]arene that can be used as a coupling agent for organic molecules and metal complexes due to its hydrophobic (aromatic ring) and hydrophilic (SO3-) environments .

Synthesis Analysis

The synthesis of 4-Sulfothiacalix4arene Sodium Salt is not explicitly mentioned in the search results. .Molecular Structure Analysis

The molecular formula of 4-Sulfothiacalix4arene Sodium Salt is C24H12Na4O12S8 . The compound has a molecular weight of 840.8 g/mol . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis

4-Sulfothiacalix4arene Sodium Salt is a solid at 20 degrees Celsius . It has a molecular weight of 904.78 . The compound has a melting point of 390 degrees Celsius .科学研究应用

主体-客体化学

4-磺基硫代杯4芳烃钠盐是一种通用的主体-客体化学化合物,特别是在形成与惰性气体(如氙气) 的包合物方面。该化合物形成稳定络合物的能力在超极化129Xe核磁共振波谱中得到利用。 该技术得益于该化合物对氙气的亲和力,从而可以增强核磁共振信号,并对主体-客体络合物的结构进行详细分析 .

环境修复

该化合物在环境清理过程中充当重金属(如铅(II)和镉(II))的有效螯合剂 。它能够结合并隔离这些有毒金属,使其在水处理和土壤修复工作中具有价值。

药物递送系统

在药物研究中,4-磺基硫代杯4芳烃钠盐被研究用于提高药物的溶解度、稳定性和生物利用度 。它可以与如奈达铂这样的药物形成包合物,从而增强其递送和治疗效果。

超分子组装体

4-磺基硫代杯4芳烃钠盐的两亲性使其能够自组装成各种超分子结构 。这些组装体在创建具有特定功能的纳米级器件和材料(如传感器或催化剂)方面很有用。

分析化学

在分析化学中,该化合物由于其选择性结合特性而被用于传感应用 。它可以检测和量化特定的离子或分子,使其成为化学分析和诊断的宝贵工具。

生物医学应用

该化合物的生物相容性和与生物分子的相互作用能力使其成为生物医学应用的候选者 。它已被研究用于癌症化疗,以及在酶模拟物和离子通道等仿生系统中。

作用机制

Target of Action

The primary target of 4-Sulfothiacalix4arene Sodium Salt is xenon (Xe) . Xenon is a chemically inert element that has been known to act as a general anesthetic .

Mode of Action

4-Sulfothiacalix4arene Sodium Salt forms an inclusion complex with xenon . This complex formation is investigated using hyperpolarized 129Xe NMR spectroscopy . The compound’s interaction with xenon results in changes that can be observed in the 129Xe NMR spectra .

Biochemical Pathways

The biochemical pathways affected by 4-Sulfothiacalix4The compound’s interaction with xenon suggests it may influence pathways related to general anesthesia .

Pharmacokinetics

The pharmacokinetics of 4-Sulfothiacalix4It’s worth noting that the compound’s solubility, stability, and bioavailability can be enhanced when it forms an inclusion complex with other compounds .

Result of Action

The molecular and cellular effects of 4-Sulfothiacalix4arene Sodium Salt’s action are primarily observed through changes in the 129Xe NMR spectra . These changes suggest that the compound effectively forms an inclusion complex with xenon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Sulfothiacalix4arene Sodium Salt. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the formation of the inclusion complex with xenon is temperature-dependent .

安全和危害

未来方向

属性

IUPAC Name |

tetrasodium;2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrasulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O12S8.4Na/c25-41(26,27)21-5-13-1-14(6-21)38-16-3-18(10-23(8-16)43(31,32)33)40-20-4-19(11-24(12-20)44(34,35)36)39-17-2-15(37-13)7-22(9-17)42(28,29)30;;;;/h1-12H,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBNKENRQBMHFJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C1SC3=CC(=CC(=C3)S(=O)(=O)[O-])SC4=CC(=CC(=C4)SC5=CC(=CC(=C5)S2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Na4O12S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211561-04-5 | |

| Record name | 4-SULFOTHIACALIX[4]ARENE SODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-sulfothiacalix[4]arene sodium salt form inclusion complexes with noble gases in an aqueous solution?

A1: Yes, research suggests that 4-sulfothiacalix[4]arene sodium salt can form inclusion complexes with xenon in aqueous solutions. The study utilized hyperpolarized ¹²⁹Xe NMR to investigate this interaction []. While the provided abstract doesn't detail the findings, the title explicitly indicates the formation of an inclusion complex. Further investigation within the full paper would be needed to understand the stability constant and other characteristics of this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)